molecular formula C22H26N6O B2893278 N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946363-42-4

N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2893278
CAS No.: 946363-42-4
M. Wt: 390.491
InChI Key: XVSXSIJDWFJICU-UHFFFAOYSA-N
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Description

N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of morpholino and tolyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of the morpholino and tolyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds with varying functional groups.

Scientific Research Applications

N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy as an anticancer or antimicrobial agent.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role in inhibiting enzyme activity or disrupting microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    N2-(2,3-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: shares similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-N-(2,3-dimethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-7-9-18(10-8-15)23-20-25-21(24-19-6-4-5-16(2)17(19)3)27-22(26-20)28-11-13-29-14-12-28/h4-10H,11-14H2,1-3H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSXSIJDWFJICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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